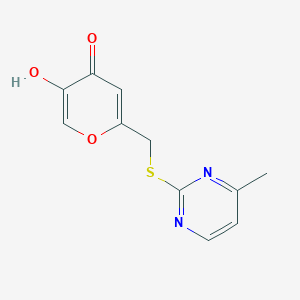

5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one

説明

5-Hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one is a synthetic derivative of kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a naturally occurring fungal metabolite widely studied for its tyrosinase-inhibitory and antioxidant properties . The compound features a pyran-4-one core substituted at the 2-position with a thioether-linked 4-methylpyrimidin-2-yl group. This structural modification aims to enhance biological activity, stability, or pharmacokinetic properties compared to kojic acid. The synthesis typically involves reacting a chloromethyl derivative of kojic acid with 4-methylpyrimidine-2-thiol under basic conditions, as exemplified in analogous syntheses of related thioether derivatives .

特性

IUPAC Name |

5-hydroxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-7-2-3-12-11(13-7)17-6-8-4-9(14)10(15)5-16-8/h2-5,15H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVAUDRACVUKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the Pyran-4-one Core

The starting point for synthesizing 5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one is typically the preparation of the 5-hydroxy-2-methyl-4H-pyran-4-one scaffold, often referred to as allomaltol or kojic acid derivatives.

Conversion of Kojic Acid to 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one: Kojic acid is treated with thionyl chloride to convert the hydroxymethyl group at position 2 into a chloromethyl group, yielding 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one. This step is typically conducted under controlled temperature and anhydrous conditions to avoid side reactions. The product is isolated by crystallization and purified by vacuum drying.

Reduction and Functionalization: The chloromethyl intermediate can be further reduced or functionalized depending on the desired substitution pattern on the pyranone ring. For example, zinc powder under acidic conditions can be used for reduction steps.

Aldol Condensation: The pyranone ring, particularly at the 6-position, shows higher reactivity and can be functionalized via aldol condensation with various aldehydes. This method allows the introduction of different substituents to modulate biological activity. The reaction is catalyzed by triethylene diamine (DABCO) and proceeds smoothly in organic solvents such as dichloromethane.

Optimization and Variations in the Synthesis

Research has shown that the synthetic route can be optimized by adjusting reaction parameters and reagent stoichiometry to improve yield and purity.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination | Kojic acid + Thionyl chloride, anhydrous | ~67 | Careful temperature control needed |

| 2 | Nucleophilic substitution | 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one + 4-methylpyrimidin-2-thiol, K2CO3, DMF, 60 °C | 60-75 | Base-mediated substitution |

| 3 | Aldol condensation (if applicable) | Pyranone + aldehydes, DABCO catalyst, CH2Cl2 | Variable | Used for analog synthesis and modifications |

Research Findings and Analytical Data

Biological Activity Correlation: The incorporation of the 4-methylpyrimidin-2-yl thioether group on the pyranone ring has been associated with enhanced biological activities, including antiglioma effects, attributed to the compound’s ability to inhibit intracellular oncometabolites like d-2-hydroxyglutarate.

Mechanistic Insights: The synthetic approach leverages the selective reactivity of the pyranone ring's positions and the nucleophilicity of the thiol group, allowing for a clean substitution reaction with minimal side products.

Purity and Characterization: Products are typically characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity. Crystallization under acidic or neutral conditions is used to obtain analytically pure samples.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Outcome/Remarks |

|---|---|---|---|

| Chlorination of Kojic Acid | Conversion to 2-(chloromethyl) derivative | Thionyl chloride, anhydrous, controlled temp | Intermediate for nucleophilic substitution |

| Nucleophilic substitution with thiol | Formation of thioether linkage | 4-methylpyrimidin-2-thiol, base (K2CO3), DMF, 60 °C | Target compound formation |

| Aldol condensation (optional) | Functionalization at pyranone ring | Aldehydes, DABCO catalyst, CH2Cl2 | Diversification of analogs |

| Purification and characterization | Recrystallization, chromatography | Acidic or neutral solvents | High purity, confirmed by NMR and MS |

化学反応の分析

5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

科学的研究の応用

Structure and Molecular Formula

- IUPAC Name : 5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one

- Molecular Formula : CHNOS

- CAS Number : 1403457-22-6

Chemical Characteristics

The compound features a pyranone ring fused with a pyrimidine moiety, contributing to its distinctive chemical behavior. It is known to undergo various reactions including oxidation, reduction, and nucleophilic substitution.

Medicinal Chemistry

This compound has shown promise as a neuroprotective agent . Research indicates its potential to inhibit neuroinflammation and protect neuronal cells from apoptosis. Specific studies have demonstrated:

- Cell Viability Assays : The compound enhances cell survival rates in models of neurodegeneration.

- Molecular Docking Studies : It exhibits favorable binding affinities to targets involved in neuroprotection, such as NF-kB pathways.

Biological Research

The compound's ability to modulate inflammatory pathways makes it a candidate for studying diseases like Alzheimer's and Parkinson's. Notable findings include:

- Inhibition of NF-kB Pathway : This pathway is crucial in mediating inflammatory responses; the compound's inhibition suggests a therapeutic role in managing chronic inflammation associated with neurodegenerative diseases.

Industrial Applications

Due to its unique structure, this compound may also find applications in materials science. Its potential to serve as a precursor for synthesizing novel materials with specific properties offers exciting opportunities for innovation.

Neuroprotective Studies

A study published in the Journal of Medicinal Chemistry focused on the neuroprotective effects of this compound. Researchers utilized various in vitro models to assess its efficacy against oxidative stress and inflammation:

- Methodology : Neuronal cell lines were treated with the compound followed by exposure to oxidative agents.

- Results : Significant reductions in cell death and inflammatory markers were observed, supporting its potential as a therapeutic agent.

In Vivo Efficacy

Another investigation published in Neuroscience Letters evaluated the in vivo effects of the compound on animal models of neurodegeneration:

- Design : Mice were administered varying doses of the compound before inducing neurotoxic damage.

- Findings : Treated mice exhibited improved cognitive function and reduced neuroinflammation compared to control groups, reinforcing the compound's therapeutic promise.

作用機序

The mechanism of action of 5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .

類似化合物との比較

Structural Analogues and Substituent Effects

The compound belongs to a class of kojic acid derivatives modified at the 2-position. Key structural analogues include:

Key Observations :

- Stability: Substituents influence stability, as seen in kojic acid derivatives (e.g., iodomethyl reduces stability to 5.97 vs. kojic acid’s 6.06 ).

- Lipophilicity : The thioether and aromatic pyrimidine moiety increase lipophilicity, likely enhancing membrane permeability and target engagement compared to polar hydroxymethyl or iodomethyl groups .

生物活性

5-Hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from various research studies and findings.

Chemical Structure and Synthesis

The compound features a pyranone ring fused with a pyrimidine moiety, which contributes to its unique biological properties. The synthesis typically involves multi-step organic reactions, including the condensation of pyrimidine derivatives with pyranone precursors under controlled conditions, often utilizing specific catalysts and solvents to achieve the desired product .

Medicinal Chemistry Applications

Research indicates that this compound exhibits significant neuroprotective and anti-inflammatory properties. It has been evaluated for its ability to inhibit pathways associated with neurodegenerative diseases, particularly the NF-kB inflammatory pathway .

Antiglioma Activity

A pivotal study focused on the compound's derivatives as potential antiglioma agents. Among these, one derivative (designated as 4a ) demonstrated notable anti-proliferative activity against glioma cell lines HT1080 and U87, with IC50 values of 1.43 μM and 4.6 μM, respectively. Furthermore, it showed an 86.3% inhibitory rate against intracellular D-2-hydroxyglutarate (D-2HG) production at a concentration of 1 μM .

The mechanism by which this compound exerts its biological effects involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to decreased expression of inflammatory cytokines and stress markers .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with similar compounds was conducted:

| Compound Type | Biological Activity | Key Findings |

|---|---|---|

| 4-Hydroxy-2-quinolones | Neuroprotective | Similar anti-inflammatory properties |

| Triazole-pyrimidine hybrids | Anti-inflammatory | Comparable mechanisms in neuroprotection |

The distinct combination of a pyranone ring with a pyrimidine moiety in this compound imparts unique chemical and biological properties that differentiate it from other compounds .

Case Studies

- Study on Glioma Cells : The evaluation of 4a revealed significant inhibitory effects on colony formation and migration in human glioma cells, suggesting its potential as a therapeutic agent against brain tumors .

- Mechanistic Studies : Further investigations into the mechanism of action indicated that while 4a effectively reduces D-2HG levels, it does not directly inhibit mutant IDH1 enzymes associated with gliomas, suggesting an alternative pathway for its therapeutic effects .

Q & A

Q. What are the standard synthetic routes for 5-hydroxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4H-pyran-4-one?

The compound is synthesized via nucleophilic substitution between chlorokojic acid (5-hydroxy-2-chloromethyl-4H-pyran-4-one) and heterocyclic thiol derivatives, such as 4-methylpyrimidine-2-thiol. Key steps include refluxing in polar aprotic solvents (e.g., DMF) under nitrogen, followed by purification via recrystallization or column chromatography . Alternative routes involve multi-step protocols using reagents like SOCl₂ for chlorination and DABCO as a catalyst in dioxane-water mixtures for cyclization . Reaction progress is monitored via TLC, and yields typically range from 60–85% depending on substituents.

Q. How is the compound’s structural integrity validated after synthesis?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, analogous pyrone derivatives (e.g., 5-hydroxy-2-methyl-4H-pyran-4-one) have been structurally resolved, revealing planar pyran rings and intermolecular hydrogen bonding patterns critical for stability . Complementary techniques include:

- NMR spectroscopy : To verify substituent positions (e.g., pyrimidine-thioether linkage via δ 2.5–3.0 ppm for SCH₂).

- FT-IR : Confirmation of hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups.

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 295 for C₁₂H₁₂N₂O₃S) .

Advanced Research Questions

Q. How can in silico methods guide the optimization of this compound for antitumor applications?

Computational approaches are critical for predicting bioactivity and toxicity:

- Molecular docking : To identify potential protein targets (e.g., kinases or DNA topoisomerases) by analyzing binding affinities of the pyrimidine-thioether moiety .

- ADMET profiling : Tools like SwissADME predict moderate bioavailability (LogP ~2.5) and blood-brain barrier permeability, suggesting suitability for systemic therapies .

- Toxicity risk assessment : QSAR models flag potential hepatotoxicity risks due to the thioether group, necessitating in vitro validation in HepG2 cells .

Q. How can researchers resolve contradictions in reported crystallographic data for analogous pyrone derivatives?

Discrepancies in structural data (e.g., bond angles or isomer configurations) arise from differences in crystallization conditions or substituent effects. To address this:

- Perform comparative XRD studies under standardized conditions (e.g., 100 K temperature, synchrotron radiation).

- Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···O vs. S···π contacts) that influence packing .

- Cross-reference with computational models (DFT-optimized geometries) to validate experimental deviations .

Q. What experimental design strategies are recommended for evaluating the compound’s bioactivity?

Adopt a split-plot factorial design to assess multiple variables (e.g., concentration, exposure time):

- In vitro assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and measure ROS generation via DCFH-DA probes .

- In vivo models : Administer the compound in xenograft mice (e.g., 10–50 mg/kg doses) with randomized block designs to account for biological variability .

- Data normalization : Apply ANOVA with post-hoc Tukey tests to compare treatment groups against controls .

Methodological Challenges and Solutions

Q. How to address low yields in the nucleophilic substitution step during synthesis?

Common issues include steric hindrance from the pyrimidine ring or competing side reactions. Mitigation strategies:

- Optimize solvent polarity : Use DMF or DMSO to enhance nucleophilicity of the thiol group .

- Temperature control : Maintain reflux at 80–90°C to minimize decomposition.

- Catalysts : Add catalytic KI (1–2 mol%) to accelerate the reaction via halogen exchange .

Q. What methodologies validate the compound’s role as a ligand in metal complexes?

- UV-Vis titration : Monitor shifts in λₘₐₓ upon metal addition (e.g., Fe³⁺ or Cu²⁺) to confirm chelation.

- Cyclic voltammetry : Detect redox-active metal-ligand interactions (e.g., quasi-reversible peaks at −0.3 V vs. Ag/AgCl) .

- Magnetic susceptibility : Assess paramagnetic behavior in complexes to infer coordination geometry .

Data Interpretation and Contradictions

Q. How to reconcile discrepancies in reported antitumor efficacy across cell lines?

Variability may stem from differences in cell membrane permeability or metabolic activity. Solutions:

- Pharmacokinetic profiling : Measure intracellular accumulation via LC-MS/MS.

- Gene expression analysis : Use RNA-seq to identify resistance markers (e.g., ABC transporters) in low-response cell lines .

- Synergistic studies : Test combinatorial regimens with inhibitors (e.g., verapamil for ABCB1) to enhance efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。